Bis(hexafluoroisopropoxymethyl)ether
Description
Bis(hexafluoroisopropoxymethyl)ether is a fluorinated ether compound characterized by two hexafluoroisopropoxymethyl groups linked via an oxygen atom. Fluorinated ethers are often valued for their chemical stability, low toxicity, and applications as solvents or specialty chemicals in industrial and pharmaceutical contexts .
Properties
Molecular Formula |
C8H6F12O3 |
|---|---|
Molecular Weight |
378.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxymethoxy)propane |
InChI |
InChI=1S/C8H6F12O3/c9-5(10,11)3(6(12,13)14)22-1-21-2-23-4(7(15,16)17)8(18,19)20/h3-4H,1-2H2 |
InChI Key |
FIWUUJIBWKPLLB-UHFFFAOYSA-N |
Canonical SMILES |
C(OCOC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hexafluoroisopropoxymethyl)ether typically involves the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out in the gas phase under medium-strength acidic and alkaline conditions . This method is advantageous due to its high conversion rate, high product selectivity, and suitability for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroisopropoxymethyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various fluorinated alcohols and ethers, while substitution reactions can produce a range of substituted ether compounds .
Scientific Research Applications
Bis(hexafluoroisopropoxymethyl)ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is used in biological studies for its unique properties and reactivity.
Mechanism of Action
The mechanism of action of bis(hexafluoroisopropoxymethyl)ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to stabilize cationic intermediates and participate in hydrogen-bonding interactions. These properties make it an effective solvent and reagent in various chemical reactions .
Comparison with Similar Compounds
Hexafluoroisopropyl Methyl Ether (CAS 13171-18-1)
- Molecular Formula : C₄H₄F₆O
- Molecular Weight : 182.06 g/mol
- Boiling Point : 50°C
- Investigated for inhalation anesthetic activity due to fluorinated backbone .
- Toxicity: Limited data; labeled for research use only .
Key Differences: this compound likely has a higher molecular weight and boiling point due to its bis-ether structure. Its fluorinated branches may enhance thermal stability compared to non-fluorinated analogs.
Bis(2-Chloroethyl)Ether (BCEE, CAS 111-44-4)
- Molecular Formula : C₄H₈Cl₂O
- Molecular Weight : 143.01 g/mol
- Applications :
- Toxicity: Classified as a direct-acting alkylating agent and human carcinogen . Linked to respiratory and nervous system effects in animal studies .
Key Differences: Unlike BCEE’s chlorinated structure, this compound’s fluorine substituents likely reduce carcinogenicity but may increase environmental persistence due to C-F bond strength.
Methyl Perfluorobutyl Ether (CAS 163702-08-7)
- Molecular Formula : C₅H₃F₉O
- Molecular Weight : 250.06 g/mol
- Applications :
- Toxicity: No specific data available .
Key Differences : The perfluorobutyl chain in this ether provides extreme hydrophobicity, whereas this compound’s isopropyl groups may balance lipophilicity and solvent compatibility.
Comparative Data Table
*Inferred properties based on structural analogs.
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